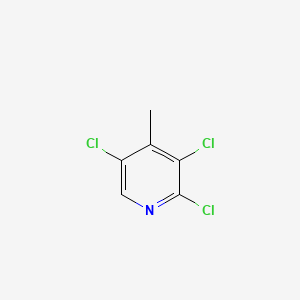

2,3,5-Trichloro-4-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-trichloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c1-3-4(7)2-10-6(9)5(3)8/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRMKPWLEIQRSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074055 | |

| Record name | 2,3,5-Trichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53939-29-0 | |

| Record name | 2,3,5-Trichloro-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53939-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,3,5-trichloro-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053939290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,5-Trichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3,5-Trichloro-4-methylpyridine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2,3,5-Trichloro-4-methylpyridine (CAS No. 53939-29-0).[1][2] Intended for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes available data on its chemical identity, physical characteristics, spectroscopic profile, reactivity, and safe handling procedures. Due to the limited availability of direct experimental data for this specific isomer, this guide incorporates predictive analysis based on structurally related compounds to offer a robust and practical resource. All protocols and claims are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of Polychlorinated Pyridines

Polychlorinated pyridine derivatives are a critical class of heterocyclic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[3] Their utility stems from the strategic placement of chlorine atoms, which act as reactive sites for nucleophilic substitution and other chemical transformations, allowing for the construction of complex molecular architectures. This compound, a member of this family, holds potential as a key building block. Understanding its fundamental physicochemical properties is paramount for its effective utilization in research and development, enabling process optimization, analytical method development, and ensuring laboratory safety.

Chemical Identity and Structure

A clear definition of a chemical entity is the foundation of all scientific investigation. This section outlines the fundamental identifiers for this compound.

Nomenclature and Identifiers

-

Systematic IUPAC Name: this compound

-

Molecular Formula: C₆H₄Cl₃N[1]

-

Molecular Weight: 196.46 g/mol [1]

Molecular Structure

The structural arrangement of atoms dictates the chemical behavior and physical properties of a molecule. The diagram below illustrates the molecular structure of this compound, highlighting the substitution pattern on the pyridine ring.

References

An In-Depth Technical Guide to 2,3,5-Trichloro-4-methylpyridine: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,5-trichloro-4-methylpyridine, a halogenated pyridine derivative of significant interest in synthetic chemistry. This document will delve into its molecular structure, physicochemical properties, potential synthetic pathways, and its applications as a versatile building block in the development of novel agrochemicals and pharmaceuticals.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic heterocycle. The pyridine ring, a six-membered ring containing one nitrogen atom, is functionalized with three chlorine atoms at positions 2, 3, and 5, and a methyl group at position 4. This specific substitution pattern imparts unique electronic and steric properties to the molecule, influencing its reactivity and biological activity.

The molecular formula of this compound is C₆H₄Cl₃N, and its molecular weight is 196.46 g/mol . The presence of the electronegative chlorine atoms and the electron-donating methyl group on the pyridine ring creates a distinct electronic profile that governs its chemical behavior.

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 53939-29-0 |

| Molecular Formula | C₆H₄Cl₃N |

| Molecular Weight | 196.46 g/mol |

Synthesis and Reactivity

One potential synthetic strategy involves the selective chlorination of a suitable 4-methylpyridine precursor. The reactivity of the pyridine ring is influenced by the existing substituents, and controlling the regioselectivity of the chlorination is a key challenge. The synthesis of the related compound, 2,3,5-trichloropyridine, has been achieved through the reaction of pentachloropyridine with zinc in a strongly alkaline aqueous solution.[2]

The reactivity of this compound is largely dictated by the three chlorine substituents, which are susceptible to nucleophilic substitution reactions. The positions of the chlorine atoms, influenced by the electronic effects of the nitrogen atom and the methyl group, will exhibit differential reactivity towards nucleophiles.

Applications in Agrochemicals and Pharmaceuticals

Chlorinated pyridines are crucial intermediates in the synthesis of a wide range of biologically active molecules used in agriculture and medicine.[3][4] The unique substitution pattern of this compound makes it a valuable synthon for the introduction of a substituted pyridine moiety into larger, more complex molecules.

In the agrochemical industry, pyridine derivatives are integral components of many herbicides, fungicides, and insecticides.[5] The specific arrangement of chloro and methyl groups in this compound can be exploited to design new crop protection agents with improved efficacy and selectivity.

In the pharmaceutical sector, the pyridine scaffold is a common feature in many drug molecules. The incorporation of a substituted pyridine can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. This compound can serve as a starting material for the synthesis of novel drug candidates with potential applications in various therapeutic areas.[6]

Spectroscopic Characterization

The structural elucidation of this compound would be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the methyl group protons and a singlet for the remaining aromatic proton on the pyridine ring. The chemical shifts of these signals would be influenced by the presence of the three chlorine atoms.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbons directly attached to chlorine atoms would be significantly downfield.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of this peak, due to the presence of three chlorine atoms, would be a characteristic feature for confirming the molecular formula.

Safety and Handling

Experimental Protocol: A Proposed Synthesis of a Dichlorinated Pyridine Derivative

The following is a generalized experimental protocol for a nucleophilic aromatic substitution reaction on a dichlorinated pyridine, which illustrates a potential transformation of a compound like this compound. This protocol is for illustrative purposes and would require optimization for the specific substrate.

Reaction: Nucleophilic substitution of a chlorine atom on a dichloropyridine with an amine.

Materials:

-

Dichloromethylpyridine (1 equivalent)

-

Amine nucleophile (1.2 equivalents)

-

Anhydrous solvent (e.g., Dimethylformamide - DMF)

-

Base (e.g., Potassium carbonate, 2 equivalents)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the dichloromethylpyridine and anhydrous DMF.

-

Stir the mixture at room temperature to dissolve the starting material.

-

Add the amine nucleophile and potassium carbonate to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted pyridine derivative.

Workflow and Pathway Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of a substituted pyridine and a conceptual reaction pathway.

Caption: A generalized workflow for the synthesis and characterization of this compound.

References

- 1. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asianpubs.org [asianpubs.org]

- 6. nbinno.com [nbinno.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. echemi.com [echemi.com]

Spectroscopic Characterization of 2,3,5-Trichloro-4-methylpyridine: A Technical Guide for Researchers

An In-depth Exploration of Predicted Spectroscopic Signatures for a Key Chemical Intermediate

Introduction

2,3,5-Trichloro-4-methylpyridine is a polychlorinated pyridine derivative of significant interest in synthetic organic chemistry. As with many halogenated heterocycles, it serves as a versatile building block in the development of novel agrochemicals and pharmaceutical agents. The precise substitution pattern of chlorine atoms and the methyl group on the pyridine ring dictates its reactivity and potential applications. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and quality control during synthesis and subsequent applications.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the current absence of publicly available experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and data from structurally related compounds to provide well-founded predictions of its spectral characteristics. The methodologies outlined herein represent standard protocols for the acquisition of such data, providing a framework for researchers to verify these predictions experimentally.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with CAS Number 53939-29-0[1][2], features a pyridine ring with chlorine substituents at positions 2, 3, and 5, and a methyl group at position 4. This substitution pattern results in a single aromatic proton at position 6, which is a key feature in its ¹H NMR spectrum.

Predicted Spectroscopic Highlights:

-

¹H NMR: A single resonance in the aromatic region corresponding to the proton at C6, and a singlet in the aliphatic region for the methyl protons.

-

¹³C NMR: Six distinct signals corresponding to the six carbon atoms of the pyridine ring and the methyl group.

-

IR Spectroscopy: Characteristic vibrations for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching of the pyridine ring, and C-Cl stretching.

-

Mass Spectrometry: A distinct molecular ion peak with a characteristic isotopic pattern due to the presence of three chlorine atoms, followed by fragmentation patterns involving the loss of chlorine and the methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its chemical environment.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals. The chemical shifts are predicted based on the electronic effects of the chloro and methyl substituents on the pyridine ring. The electron-withdrawing nature of the chlorine atoms will deshield the aromatic proton, shifting its resonance downfield.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-6 | 8.0 - 8.4 | Singlet | 1H |

| CH₃ | 2.4 - 2.6 | Singlet | 3H |

Causality Behind Predictions:

-

H-6 Proton: The proton at the C-6 position is flanked by a nitrogen atom and a chlorine atom at C-5, both of which are electron-withdrawing. This leads to significant deshielding and a predicted downfield shift into the 8.0-8.4 ppm range.

-

Methyl Protons: The methyl group at C-4 is attached to an sp² hybridized carbon and is expected to resonate in the typical range for such groups. The surrounding chloro groups may have a minor deshielding effect.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the five carbons of the pyridine ring and the single carbon of the methyl group. The chemical shifts are influenced by the electronegativity of the nitrogen and chlorine atoms.

| Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 148 - 152 |

| C-3 | 135 - 139 |

| C-4 | 140 - 144 |

| C-5 | 130 - 134 |

| C-6 | 145 - 149 |

| CH₃ | 18 - 22 |

Causality Behind Predictions:

-

C-2 and C-6: These carbons are adjacent to the electronegative nitrogen atom and are also substituted with a chlorine atom (C-2), leading to a significant downfield shift.

-

C-3, C-4, and C-5: These carbons are also influenced by the chlorine substituents, resulting in chemical shifts in the aromatic region. The carbon bearing the methyl group (C-4) will have its resonance influenced by this substituent.

-

Methyl Carbon: The methyl carbon will appear in the aliphatic region of the spectrum at a characteristic upfield position.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Use a standard pulse program with a spectral width of 10-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain singlet signals for all carbon atoms. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted IR Data

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3100 | Weak |

| Aliphatic C-H Stretch (CH₃) | 2920 - 3000 | Medium |

| C=C and C=N Ring Stretching | 1550 - 1600, 1450 - 1500 | Medium-Strong |

| C-Cl Stretch | 1000 - 1100 | Strong |

| Aromatic C-H Out-of-Plane Bending | 800 - 850 | Strong |

Causality Behind Predictions:

-

C-H Stretching: The aromatic C-H stretch is expected at a higher wavenumber than the aliphatic C-H stretches of the methyl group.

-

Ring Stretching: The pyridine ring exhibits characteristic C=C and C=N stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern will influence the exact positions and intensities of these bands.

-

C-Cl Stretching: The strong electronegativity and mass of the chlorine atoms lead to strong absorption bands in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹. A background spectrum should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion will appear as a cluster of peaks.

Molecular Ion Cluster:

The molecular formula is C₆H₄Cl₃N, with a monoisotopic mass of 194.94 g/mol . The presence of three chlorine atoms will result in a characteristic isotopic pattern for the molecular ion.

| Ion | m/z (approx.) | Relative Abundance |

| [M]⁺˙ | 195 | 100% |

| [M+2]⁺˙ | 197 | ~98% |

| [M+4]⁺˙ | 199 | ~32% |

| [M+6]⁺˙ | 201 | ~3% |

Predicted Fragmentation Pathway:

The primary fragmentation pathways are expected to involve the loss of a chlorine atom and a methyl group.

References

Solubility Profiling of 2,3,5-Trichloro-4-methylpyridine in Organic Solvents: A Methodological Framework

An In-depth Technical Guide for Researchers

Abstract

2,3,5-Trichloro-4-methylpyridine (CAS No. 53939-29-0) is a substituted pyridine derivative with potential applications in agrochemical and pharmaceutical synthesis. A critical physicochemical parameter governing its utility in these fields is its solubility in organic solvents, which dictates everything from reaction kinetics to formulation and purification strategies. To date, a comprehensive public dataset quantifying this property is not available. This guide, therefore, serves not as a repository of existing data, but as a detailed methodological framework for researchers and drug development professionals. It provides the theoretical grounding and field-proven experimental protocols necessary to determine the solubility of this compound accurately and efficiently in a laboratory setting.

Introduction: The Rationale for Solubility Determination

The molecular structure of this compound—a heterocyclic aromatic ring bearing three electron-withdrawing chlorine atoms and a single methyl group—suggests a compound with nuanced solubility characteristics. Understanding its behavior in various organic media is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are fully solvated, thereby maximizing reaction rates and yields.

-

Process Development & Purification: Designing effective crystallization, extraction, and chromatographic purification protocols.

-

Formulation Science: Developing stable, homogenous liquid formulations for agrochemical or pharmaceutical applications.

This document provides the necessary protocols to establish a robust solubility profile, empowering researchers to make informed, data-driven decisions.

Theoretical Considerations & Predictive Analysis

Before embarking on experimental work, a theoretical analysis based on the molecule's structure can guide solvent selection. The principle of "like dissolves like" is the foundational concept[1].

-

Molecular Structure: The pyridine core introduces polarity and a hydrogen bond acceptor site at the nitrogen atom[2]. However, the three bulky and electronegative chloro-substituents significantly increase the molecule's lipophilicity and reduce the basicity of the nitrogen. The methyl group has a minor electron-donating effect.

-

Predicted Behavior:

-

Non-Polar Solvents (e.g., Hexane, Toluene): The polychlorinated structure suggests that solubility may be limited in purely aliphatic solvents but potentially favorable in aromatic solvents like toluene due to potential π-π stacking interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents are likely to be effective. They can engage in dipole-dipole interactions without the steric hindrance challenges that might arise with protic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): While the nitrogen atom can act as a hydrogen bond acceptor, the surrounding chlorine atoms may sterically hinder this interaction. Nevertheless, alcohols are often effective solvents for related compounds. For instance, the related nitrification inhibitor Nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine) demonstrates a solubility of 10 mg/mL in ethanol[3]. Spill procedures for this compound also recommend using ethanol as a cleaning solvent, implying its effectiveness[4].

-

Water: The compound is expected to be virtually insoluble in water, a common characteristic of polychlorinated organic molecules[4][5].

-

This predictive framework informs the logical selection of a solvent panel for experimental validation.

Experimental Design: A Framework for Solvent Selection

A systematic approach to solvent selection is critical for building a comprehensive solubility profile. The following workflow ensures a diverse range of solvent polarities and functionalities is tested.

Caption: Logical workflow for selecting a diverse panel of organic solvents.

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The isothermal equilibrium method, often referred to as the shake-flask method, is the gold standard for determining thermodynamic solubility[6]. It is a self-validating system designed to ensure a true equilibrium is reached between the undissolved solid and the saturated solution.

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg precision)

-

Glass vials (e.g., 4-20 mL) with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25.0 ± 0.5 °C)

-

Centrifuge

-

Syringes and syringe filters (0.22 or 0.45 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Quantitative analysis instrument (e.g., HPLC-UV, GC-FID)

Step-by-Step Procedure

The following diagram outlines the critical steps of the protocol.

Caption: Experimental workflow for solubility determination.

Quantitative Analysis

A validated analytical method is essential for trustworthiness[7].

-

High-Performance Liquid Chromatography (HPLC): Ideal for non-volatile compounds. A reversed-phase C18 column with a UV detector set to an appropriate wavelength for the pyridine ring (e.g., ~260-280 nm) is a typical starting point.

-

Gas Chromatography (GC): Suitable if the compound is thermally stable and sufficiently volatile. A Flame Ionization Detector (FID) provides excellent quantitative performance.

-

Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) can be used by adding a known amount of an internal standard to a measured volume of the saturated solution[1].

Self-Validation Check: To ensure equilibrium was reached, samples can be taken at multiple time points (e.g., 24h, 48h, 72h). The solubility value should be constant across the later time points.

Data Presentation and Interpretation

All quantitative data should be summarized in a structured format for easy comparison. The results should always specify the temperature at which the measurement was performed.

Table 1: Solubility of this compound at 25°C (Template)

| Solvent Category | Solvent | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) |

|---|---|---|---|---|

| Non-Polar | Hexane | Experimental Value | Experimental Value | Calculated Value |

| Toluene | Experimental Value | Experimental Value | Calculated Value | |

| Polar Aprotic | Dichloromethane | Experimental Value | Experimental Value | Calculated Value |

| Ethyl Acetate | Experimental Value | Experimental Value | Calculated Value | |

| Acetone | Experimental Value | Experimental Value | Calculated Value | |

| Acetonitrile | Experimental Value | Experimental Value | Calculated Value | |

| DMSO | Experimental Value | Experimental Value | Calculated Value | |

| Polar Protic | Methanol | Experimental Value | Experimental Value | Calculated Value |

| | Ethanol | Experimental Value | Experimental Value | Calculated Value |

Conclusion

While direct solubility data for this compound is not present in public literature, this guide provides the complete theoretical and practical framework required for any researcher to generate this critical data. By combining a predictive analysis based on molecular structure with a rigorous, validated experimental protocol such as the isothermal shake-flask method, scientists can produce a reliable and comprehensive solubility profile. This data is fundamental to unlocking the full potential of this compound in subsequent research and development efforts.

References

- 1. youtube.com [youtube.com]

- 2. Pyridine [chemeurope.com]

- 3. 2-Chloro-6-(trichloromethyl)pyridine = 98 1929-82-4 [sigmaaldrich.com]

- 4. NITRAPYRIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Nitrapyrin | C6H3Cl4N | CID 16004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. lifechemicals.com [lifechemicals.com]

The Latent Agrochemical Potential of 2,3,5-Trichloro-4-methylpyridine Derivatives: A Technical Guide for Researchers

Abstract

Chlorinated pyridine scaffolds are a cornerstone in the development of modern agrochemicals, exhibiting a wide spectrum of biological activities. This in-depth technical guide explores the prospective biological activities of 2,3,5-Trichloro-4-methylpyridine and its derivatives. While direct experimental data on this specific molecule remains limited in publicly accessible literature, a comprehensive analysis of structure-activity relationships (SAR) within the broader class of chlorinated pyridines allows for a robust predictive framework. This guide will delve into the synthetic pathways, potential herbicidal, insecticidal, and fungicidal activities, and the likely mechanisms of action. Detailed experimental protocols for the evaluation of these potential activities are provided to facilitate further research and development in this promising area of agrochemical science.

Introduction: The Significance of Chlorinated Pyridines in Agrochemicals

Pyridine-based compounds are integral to the agrochemical industry, with numerous commercial products leveraging this heterocyclic core for herbicidal, insecticidal, and fungicidal applications. The introduction of chlorine atoms and other substituents onto the pyridine ring profoundly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target site affinity, thereby modulating its biological activity.

This compound, a specific polysubstituted chloropicoline, presents a unique substitution pattern that suggests a high potential for biological activity. The presence of three chlorine atoms is anticipated to enhance its efficacy and stability, while the methyl group at the 4-position can influence its selectivity and interaction with biological targets. This guide aims to provide a comprehensive technical overview of the potential of this class of molecules, drawing upon established principles of medicinal and agrochemical chemistry to predict their biological activities and guide future research.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, and its subsequent derivatization are crucial first steps in exploring its biological potential. While a specific, optimized synthesis for this compound is not extensively documented, established methods for the synthesis of related polychlorinated pyridines can be adapted.

Synthesis of the Core Scaffold

One plausible synthetic route starts from readily available precursors, such as 4-picoline (4-methylpyridine), and involves a series of chlorination steps. A multi-step synthesis, analogous to methods for producing other trichloropyridines, can be envisioned[1][2][3].

Conceptual Synthetic Pathway:

Caption: Conceptual synthetic pathway for this compound.

A key challenge in such a synthesis is controlling the regioselectivity of the chlorination to achieve the desired 2,3,5-trichloro substitution pattern. This often requires careful optimization of reaction conditions, including the choice of chlorinating agent, catalyst, temperature, and reaction time.

Synthesis of Derivatives

The this compound core can be further functionalized to generate a library of derivatives for biological screening. The chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

General Derivatization Strategy:

References

- 1. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 2. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 3. CA1123836A - Process for producing 2,3,5-trichloropyridine, 2,4,4-trichloro-4-formyl-butyronitrile as a novel compound and a process for producing it - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity Profile of 2,3,5-Trichloro-4-methylpyridine

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2,3,5-trichloro-4-methylpyridine, a key heterocyclic intermediate with significant potential in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This document moves beyond a simple recitation of facts to offer an in-depth, field-proven perspective on the chemical behavior of this versatile scaffold. We will explore the underlying electronic and steric factors that govern its reactivity, providing a predictive framework for its application in drug discovery and development. This guide details plausible synthetic routes, explores the regioselectivity of its key transformations—including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions—and discusses the reactivity of its methyl substituent. Each section is supported by mechanistic insights, detailed experimental protocols, and visual aids to empower researchers in leveraging the full synthetic potential of this important molecule.

Introduction: The Strategic Value of Polychlorinated Pyridines

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast number of FDA-approved drugs and biologically active compounds.[1] The introduction of halogen substituents, particularly chlorine, onto the pyridine ring provides medicinal chemists with powerful synthetic handles to modulate the electronic properties and metabolic stability of a lead compound, and to introduce further molecular complexity through cross-coupling and substitution reactions.[2] this compound, also known as 2,3,5-trichloro-4-picoline, is a member of this valuable class of intermediates. Its unique substitution pattern—three chlorine atoms and a methyl group—creates a nuanced reactivity profile that, when properly understood, can be exploited for the efficient construction of novel molecular architectures. This guide serves as a detailed roadmap for researchers aiming to incorporate this versatile building block into their synthetic programs.

Synthesis of this compound: A Proposed Route

While a direct, optimized synthesis for this compound is not extensively documented in readily available literature, a plausible and logical synthetic pathway can be constructed based on established chlorination methodologies for pyridine and its derivatives. The most direct conceptual approach involves the controlled, multi-step chlorination of 4-methylpyridine (4-picoline).

Caption: Proposed synthetic workflow for this compound.

A more robust and controllable laboratory-scale synthesis can be envisioned starting from a more highly chlorinated pyridine precursor, followed by selective reduction. A documented method for the synthesis of 2,3,5-trichloropyridine involves the reaction of pentachloropyridine with zinc dust in a strongly alkaline aqueous solution.[3][4] A similar strategy could potentially be adapted, although controlling the regioselectivity of the reduction to retain the desired chlorine atoms would be a significant challenge.

A more practical approach may involve a multi-step chlorination of a readily available starting material like 2-chloro-4-methylpyridine, followed by careful separation of the resulting isomers.

Proposed Experimental Protocol: Chlorination of 2-Chloro-4-methylpyridine

This protocol is a conceptual adaptation of known industrial chlorination processes for pyridine derivatives.

Materials:

-

2-Chloro-4-methylpyridine

-

Chlorine gas (Cl₂)

-

Inert, high-boiling solvent (e.g., dichlorobenzene)

-

Radical initiator (optional, e.g., AIBN)

-

Lewis acid catalyst (optional, e.g., FeCl₃)

Procedure:

-

In a reaction vessel equipped for high-temperature reactions and gas dispersion, dissolve 2-chloro-4-methylpyridine in the chosen solvent.

-

Heat the mixture to the desired reaction temperature (typically >150°C for gas-phase or high-temperature liquid-phase chlorination).

-

Introduce a controlled stream of chlorine gas into the reaction mixture. The molar ratio of chlorine to the pyridine substrate will need to be empirically determined to favor the formation of the trichloro- derivative.

-

The reaction will likely produce a mixture of di-, tri-, and tetrachlorinated isomers. Monitor the reaction progress by gas chromatography (GC) to optimize for the desired product.

-

Upon completion, cool the reaction mixture and purge with an inert gas (e.g., nitrogen) to remove excess chlorine.

-

The crude product mixture will require purification, likely through fractional distillation under reduced pressure, to isolate this compound from other isomers.

Reactivity of the Pyridine Ring: A Tale of Three Chlorines

The reactivity of the three chlorine atoms in this compound is not uniform. It is governed by a combination of the electron-withdrawing inductive effects of the chlorine atoms and the nitrogen atom, resonance stabilization of reaction intermediates, and steric hindrance from the methyl group and adjacent chlorine atoms.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the pyridine ring is a cornerstone of its functionalization. The reaction proceeds through a Meisenheimer intermediate, and the stability of this intermediate dictates the regioselectivity of the substitution.[5] For pyridines, substitution is strongly favored at the 2- and 4-positions (ortho and para to the nitrogen) because the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance, a stabilizing effect not possible for substitution at the 3- or 5-positions.[6][7]

Caption: Generalized SNAr mechanism on the pyridine ring.

In this compound, the C2 and C6 positions are electronically activated. However, the C6 position is unsubstituted. Thus, the order of reactivity for the chlorine atoms towards SNAr is predicted to be:

C2 > C5 > C3

-

C2-Chloro: This position is ortho to the nitrogen, allowing for strong resonance stabilization of the Meisenheimer intermediate. It is the most activated position for nucleophilic attack.

-

C5-Chloro: This position is meta to the nitrogen. While not directly benefiting from resonance stabilization involving the nitrogen atom in the same way as the C2 position, it is flanked by two electron-withdrawing chlorine atoms, which enhances its electrophilicity.

-

C3-Chloro: This position is also meta to the nitrogen and is generally the least reactive towards nucleophilic attack. Steric hindrance from the adjacent C2-chlorine and the C4-methyl group further disfavors attack at this position.

Studies on the reactivity of 2,3,5-trichloropyridine in Suzuki coupling reactions have shown a high selectivity for substitution at the C2 position, which supports this predicted order of reactivity.[8]

Experimental Protocol: General Procedure for SNAr

Materials:

-

This compound

-

Nucleophile (e.g., sodium methoxide, a primary or secondary amine)

-

Aprotic polar solvent (e.g., DMF, DMSO, or NMP)

-

Base (if the nucleophile is an amine, e.g., K₂CO₃, Cs₂CO₃)

Procedure:

-

Dissolve this compound in the chosen solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the nucleophile (and base, if required). For highly reactive nucleophiles, this may be done at room temperature or below.

-

Heat the reaction mixture to a temperature appropriate for the nucleophile's reactivity (typically ranging from 60°C to 120°C).

-

Monitor the reaction by TLC or LC-MS. Expect the reaction to proceed selectively at the C2 position under kinetically controlled conditions.

-

Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in drug discovery.[9] The reactivity of this compound in these reactions is expected to follow a similar trend to that of SNAr, as the initial oxidative addition step is favored at the most electron-deficient and sterically accessible positions.

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the pyridine ring and various aryl or vinyl boronic acids or esters.[10] Based on studies with 2,3,5-trichloropyridine, a ligand-free palladium acetate-catalyzed Suzuki reaction can be expected to proceed with high regioselectivity at the C2 position.[8]

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., aqueous K₂CO₃ or Cs₂CO₃, 2-3 equiv)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water as a co-solvent)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Degas the solvent and add it to the reaction vessel under an inert atmosphere.

-

Heat the mixture with vigorous stirring to the reaction temperature (typically 80-110°C).

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing the coupling of aryl halides with a wide range of primary and secondary amines.[11] This reaction is of paramount importance in the synthesis of pharmaceutical compounds, many of which are aromatic amines.[12] The choice of phosphine ligand is critical for the success of this reaction and depends on the nature of both the aryl halide and the amine.[13]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary, 1.1-1.2 equiv)

-

Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.4-2.0 equiv)

-

Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

-

In an inert atmosphere glovebox, charge a dry reaction vessel with the palladium precursor, phosphine ligand, and base.

-

Add the anhydrous, deoxygenated solvent and stir for a few minutes to form the active catalyst.

-

Add this compound and the amine.

-

Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110°C).

-

Monitor the reaction's progress by TLC or LC-MS.

-

After completion, cool the reaction, quench carefully with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Reactivity of the 4-Methyl Group

The methyl group at the C4 position is also a site for potential functionalization, primarily through oxidation or free-radical halogenation.

Oxidation

The methyl groups on pyridine rings can be oxidized to carboxylic acids under various conditions.[14] For instance, oxidation with selenium dioxide or potassium permanganate are common methods. However, the harsh conditions often required for these oxidations might be incompatible with the polychlorinated nature of the ring. A milder, two-step approach involving initial halogenation followed by hydrolysis could be more feasible.

Side-Chain Halogenation

Free-radical halogenation of the methyl group is a plausible transformation. This would typically involve reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator (e.g., AIBN or benzoyl peroxide) under photochemical or thermal conditions. This would provide access to the corresponding halomethylpyridine, a versatile intermediate for further nucleophilic substitution.

Spectroscopic Data (Predicted)

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| 1H NMR | |||

| Pyridine-H (at C6) | 8.0 - 8.3 | s | The lone aromatic proton, deshielded by the adjacent nitrogen and chlorine atoms. |

| Methyl-H (at C4) | 2.4 - 2.6 | s | |

| 13C NMR | |||

| C2 | 148 - 152 | s | Carbon bearing a chlorine and adjacent to nitrogen. |

| C3 | 135 - 139 | s | Carbon bearing a chlorine. |

| C4 | 145 - 149 | s | Carbon bearing the methyl group. |

| C5 | 130 - 134 | s | Carbon bearing a chlorine. |

| C6 | 150 - 154 | s | Unsubstituted carbon adjacent to nitrogen. |

| CH₃ | 18 - 22 | q |

Note: These are estimated chemical shifts and should be confirmed by experimental data.

Conclusion and Future Outlook

This compound is a highly functionalized building block with a predictable and exploitable reactivity profile. The pronounced electrophilicity of the C2 position makes it a prime site for selective nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allowing for the controlled introduction of a wide array of substituents. The remaining chlorine atoms and the methyl group offer further opportunities for sequential functionalization, making this a valuable scaffold for the construction of complex molecular libraries in drug discovery. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, a thorough understanding of the reactivity of intermediates like this compound will be essential for the next generation of pharmaceutical and agrochemical innovation.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. reddit.com [reddit.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pp.bme.hu [pp.bme.hu]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. organicchemistrydata.org [organicchemistrydata.org]

A Comprehensive Technical Guide to the Thermochemical Profile of 2,3,5-Trichloro-4-methylpyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination of the thermochemical properties of 2,3,5-Trichloro-4-methylpyridine, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. In the absence of extensive published experimental data for this specific molecule, this document outlines the critical experimental and computational methodologies required to establish a complete thermochemical profile. We will delve into the theoretical underpinnings and practical considerations for determining key parameters such as the enthalpy of formation, heat capacity, entropy, and Gibbs free energy. This guide is intended to serve as a roadmap for researchers seeking to understand the energetic landscape of this compound, which is crucial for process development, safety analysis, and the prediction of its chemical behavior.

Introduction: The Significance of Thermochemical Data

This compound belongs to the class of halogenated pyridines, which are pivotal structural motifs in a wide array of biologically active molecules.[1] Understanding the thermochemistry of such compounds is not merely an academic exercise; it is a cornerstone of rational drug design and chemical process optimization. The stability, reactivity, and phase behavior of a substance are all governed by its fundamental thermodynamic properties. For instance, the enthalpy of formation provides a measure of the molecule's intrinsic stability, a critical factor in synthesis and storage. Heat capacity and entropy are essential for predicting how the molecule's energy state changes with temperature and for determining reaction equilibria.

This guide will provide a detailed exposition of the state-of-the-art techniques that can be employed to elucidate the thermochemical profile of this compound.

Foundational Thermochemical Parameters: A Theoretical Overview

A complete thermochemical dataset for this compound would encompass the following key parameters:

| Thermochemical Property | Symbol | Significance |

| Standard Molar Enthalpy of Formation | ΔfH° | Represents the heat change when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's stability. |

| Standard Molar Entropy | S° | A measure of the randomness or disorder of a mole of the substance in its standard state. |

| Molar Heat Capacity | C_p,m | The amount of heat required to raise the temperature of one mole of the substance by one Kelvin at constant pressure. Essential for understanding how a substance's energy content changes with temperature. |

| Gibbs Free Energy of Formation | ΔfG° | The ultimate determinant of a reaction's spontaneity under constant temperature and pressure. It combines enthalpy and entropy. |

| Enthalpy of Sublimation/Vaporization | ΔH_sub/vap | The energy required to transition one mole of the substance from the solid or liquid phase to the gaseous phase, respectively. Crucial for understanding phase behavior and for relating condensed-phase to gas-phase thermochemical data. |

The following diagram illustrates the logical workflow for determining these parameters.

Caption: Workflow for determining thermochemical properties.

Experimental Methodologies

Synthesis and Purification of this compound

A prerequisite for accurate thermochemical measurements is the availability of a highly pure sample. The synthesis of this compound can be approached through various routes, often involving the chlorination of a suitable pyridine precursor.[2][3] For instance, the reaction of 2,3,5,6-tetrachloropyridine with metallic zinc in a strongly alkaline aqueous solution can yield 2,3,5-trichloropyridine.[2] Modifications of such procedures would be necessary to introduce the methyl group at the 4-position. Post-synthesis, rigorous purification using techniques such as recrystallization and sublimation is essential to achieve a purity of >99.9%. The purity should be verified by a combination of analytical techniques, including NMR, mass spectrometry, and elemental analysis.

Determination of the Enthalpy of Formation

The standard molar enthalpy of formation in the condensed state (solid or liquid) is typically determined using combustion calorimetry.

3.2.1. Rotating-Bomb Combustion Calorimetry

For chlorinated organic compounds, a specialized technique known as rotating-bomb calorimetry is the method of choice.[4][5][6] This is to ensure that the combustion products are in a well-defined thermodynamic state.

Experimental Protocol:

-

Sample Preparation: A precisely weighed pellet of this compound is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."

-

Bomb Charging: A small amount of water or an arsenious oxide solution is added to the bomb to facilitate the complete conversion of chlorine to hydrochloric acid in the final state.[6] The bomb is then pressurized with an excess of pure oxygen.

-

Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a well-insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium.

-

Combustion: The sample is ignited by passing an electric current through a fuse wire. The temperature of the water in the calorimeter is monitored with high precision.

-

Data Analysis: The heat released during combustion is calculated from the temperature rise of the calorimeter assembly.[7][8][9] Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of combustion is then determined.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

The following diagram illustrates the principles of bomb calorimetry.

Caption: Schematic of a bomb calorimeter setup.

Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques for measuring heat capacity and observing phase transitions.[10][11][12][13]

Experimental Protocol (DSC):

-

A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan.

-

An empty, sealed pan is used as a reference.

-

The sample and reference pans are heated at a controlled rate in the DSC instrument.

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

This differential heat flow is directly proportional to the sample's heat capacity.

-

Endothermic events like melting and exothermic events like decomposition will appear as peaks on the DSC thermogram. The melting temperature and enthalpy of fusion can be determined from the melting peak.[10]

Enthalpy of Sublimation

The enthalpy of sublimation, the energy required for a substance to transition from a solid to a gas, is a crucial parameter for converting condensed-phase thermochemical data to the gas phase, which is more directly comparable with computational results.

Knudsen Effusion Method:

The Knudsen effusion method is a reliable technique for determining the vapor pressure of low-volatility solids as a function of temperature.[14][15][16][17][18]

Experimental Protocol:

-

A small amount of crystalline this compound is placed in a Knudsen cell, which is a small, thermostated container with a tiny orifice.

-

The cell is placed in a high-vacuum chamber.

-

At a given temperature, molecules effuse through the orifice at a rate proportional to the vapor pressure of the substance.

-

The rate of mass loss is measured over time using a microbalance.[16][18]

-

The experiment is repeated at several temperatures.

-

The vapor pressure at each temperature is calculated from the rate of mass loss.

-

The enthalpy of sublimation is then determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.[17]

Computational Thermochemistry

In parallel with experimental measurements, computational chemistry provides a powerful and cost-effective means of estimating thermochemical properties.

4.1. Density Functional Theory (DFT) and Ab Initio Methods

High-level quantum chemical calculations can predict the thermochemical properties of molecules with a high degree of accuracy. For chlorinated pyridines, methods like Density Functional Theory (DFT) with appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G(d,p)) are commonly employed.[4][5] More accurate (but computationally expensive) methods like G3 or G4 theory can also be used for benchmarking.

Computational Workflow:

-

Geometry Optimization: The 3D structure of the this compound molecule is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These are used to confirm that the structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

Single-Point Energy Calculation: A high-accuracy single-point energy calculation is performed on the optimized geometry.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using an atomization or isodesmic reaction scheme, where the calculated reaction enthalpy is combined with the known experimental enthalpies of formation of the other species in the reaction.

The following diagram illustrates a typical isodesmic reaction scheme, which is often used to improve the accuracy of calculated enthalpies of formation by canceling out systematic errors in the calculations.

Caption: Example of an isodesmic reaction for calculation.

Data Synthesis and Final Thermochemical Profile

The experimentally determined and computationally estimated data should be critically evaluated and synthesized to generate a self-consistent and reliable thermochemical profile for this compound. For example, the experimentally determined enthalpy of formation in the solid state can be combined with the measured enthalpy of sublimation to yield an experimental gas-phase enthalpy of formation. This value can then be compared with the computationally derived value to validate the computational model.

A comprehensive thermochemical table for this compound at 298.15 K would be the final output of this proposed work.

Conclusion

References

- 1. asianpubs.org [asianpubs.org]

- 2. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 3. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 4. Comparative computational and experimental study on the thermochemistry of the chloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. publications.iupac.org [publications.iupac.org]

- 7. youtube.com [youtube.com]

- 8. learnable.education [learnable.education]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The role of modulated temperature differential scanning calorimetry in the characterisation of a drug molecule exhibiting polymorphic and glass forming tendencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Differential Scanning Calorimetry (DSC) [perkinelmer.com]

- 14. Determination of heats of sublimation of organic compounds by a mass spectrometric–knudsen effusion method - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 15. scranton.edu [scranton.edu]

- 16. pubs.aip.org [pubs.aip.org]

- 17. amt.copernicus.org [amt.copernicus.org]

- 18. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

The Unseen Workhorse: A Technical Guide to 2,3,5-Trichloro-4-methylpyridine as a Chemical Building Block

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 2,3,5-Trichloro-4-methylpyridine, a versatile and highly functionalized chemical intermediate. While not a household name, this polychlorinated pyridine derivative is a crucial building block in the synthesis of a range of high-value molecules, particularly in the agrochemical and pharmaceutical industries. This document will elucidate the synthesis, physicochemical properties, and key reactive characteristics of this compound. A significant focus will be placed on the mechanistic principles and practical considerations of its most important transformations: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols, data tables, and reaction pathway diagrams are provided to equip researchers with the knowledge to effectively utilize this potent chemical scaffold in their synthetic endeavors.

Introduction: The Strategic Value of Polychlorinated Pyridines

In the landscape of organic synthesis, polychlorinated heterocycles are invaluable intermediates. The presence of multiple chlorine atoms on an aromatic ring, such as in this compound, imparts a unique reactivity profile. These chlorine atoms are not merely passive substituents; they are leaving groups that can be sequentially and often selectively replaced, allowing for the controlled and directional construction of complex molecular architectures. This compound, in particular, offers a pyridine core—a privileged scaffold in medicinal chemistry and agrochemistry—adorned with three distinct chlorine atoms and a methyl group, providing multiple points for synthetic diversification. Its utility is primarily seen in the creation of herbicides, insecticides, and active pharmaceutical ingredients (APIs).[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 53939-29-0 | N/A |

| Molecular Formula | C₆H₄Cl₃N | N/A |

| Molecular Weight | 196.46 g/mol | N/A |

| Appearance | Off-white to light brown solid | N/A |

| Melting Point | Not widely reported, but expected to be a low-melting solid | N/A |

| Boiling Point | ~246 °C at 760 mmHg (Predicted) | N/A |

| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF) | General Knowledge |

Note: Experimental data for some properties of this specific compound is not widely available in the public domain. Predicted values are based on computational models.

Synthesis of this compound

The synthesis of this compound is not trivial and typically involves multi-step processes. While a definitive, published route for this specific molecule is scarce, a plausible and industrially relevant pathway can be constructed based on established methods for the synthesis of related polychlorinated pyridines. A common strategy involves the chlorination of a suitable pyridine precursor.

One potential synthetic route starts from the readily available 4-methylpyridine (γ-picoline). The process would involve the exhaustive chlorination of the pyridine ring. A key challenge in such a process is controlling the regioselectivity of the chlorination.

A patented method for the synthesis of the parent compound, 2,3,5-trichloropyridine, from 2-chloropyridine offers valuable insights.[1] This process involves an initial alcoholysis or hydrolysis, followed by chlorination and a final chlorination step. Adapting this for 4-methylpyridine would require careful optimization to achieve the desired 2,3,5-trichloro substitution pattern while retaining the 4-methyl group.

The diagram below illustrates a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Key Reactions and Mechanistic Insights

The synthetic utility of this compound is primarily derived from the sequential substitution of its chlorine atoms. The two main classes of reactions that enable this are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the presence of three electron-withdrawing chlorine atoms, makes this compound an excellent substrate for SNAr reactions. In these reactions, a nucleophile attacks an electron-poor carbon atom bearing a leaving group (in this case, a chloride ion), proceeding through a high-energy intermediate known as a Meisenheimer complex.

Regioselectivity: The position of nucleophilic attack is not random. For polychlorinated pyridines, the general order of reactivity for SNAr is C4 > C2 > C6 > C3/C5. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate through resonance when the attack occurs at the ortho (C2/C6) or para (C4) positions. In the case of this compound, the C2 and C6 positions are not chlorinated. Therefore, the most likely positions for initial nucleophilic attack are C2 and C5. The chlorine at C2 is ortho to the nitrogen, and the chlorine at C5 is meta. The chlorine at C3 is also meta. Generally, positions ortho and para to the ring nitrogen are more activated towards nucleophilic attack. Therefore, the C2 position would be the most reactive site for SNAr.

The diagram below illustrates the generalized mechanism for an SNAr reaction on this compound at the C2 position.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Polychlorinated pyridines are excellent substrates for these reactions, allowing for the introduction of a wide variety of substituents.

Regioselectivity: The regioselectivity of palladium-catalyzed cross-coupling reactions on polychlorinated pyridines is influenced by a combination of electronic and steric factors. Generally, the oxidative addition of the palladium(0) catalyst is faster at more electron-deficient C-Cl bonds and those that are less sterically hindered. For this compound, the C2 position is generally the most reactive due to its proximity to the electron-withdrawing nitrogen atom.

Suzuki Coupling: The Suzuki coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound. A general workflow for a Suzuki coupling with this compound is depicted below.

Caption: General workflow for a Suzuki coupling reaction with this compound.

Experimental Protocols

Representative Protocol: Nucleophilic Aromatic Substitution with an Amine (Adapted)

This protocol is adapted from established procedures for the amination of related polychlorinated pyridines and is expected to be a good starting point for the reaction of this compound.

Objective: To synthesize a 2-amino-3,5-dichloro-4-methylpyridine derivative.

Materials:

-

This compound

-

Amine of choice (e.g., morpholine, piperidine, or a primary amine)

-

Anhydrous solvent (e.g., Dioxane, THF, or DMF)

-

Base (e.g., K₂CO₃ or Et₃N, if reacting with an amine salt)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add the anhydrous solvent under an inert atmosphere.

-

Add the amine (1.1 - 1.5 eq). If the amine is a salt, add the base (2.0 eq).

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate (the hydrochloride salt of the amine) has formed, filter the mixture.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

This compound is a potent and versatile chemical building block that offers multiple avenues for the synthesis of complex, high-value molecules. Its reactivity is dominated by the sequential and often regioselective substitution of its chlorine atoms through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. A thorough understanding of the principles governing these reactions, as outlined in this guide, is essential for harnessing the full synthetic potential of this important intermediate. While specific experimental data for this compound remains somewhat elusive in the public domain, the provided protocols and mechanistic insights offer a solid foundation for its application in agrochemical and pharmaceutical research and development.

References

Methodological & Application

Strategic Chlorination of 4-Methylpyridine Derivatives: Methods and Protocols

An Application Guide for Researchers

Introduction: Chlorinated pyridine derivatives are foundational building blocks in modern drug discovery and development. Their unique electronic properties and ability to participate in a wide array of cross-coupling reactions make them indispensable intermediates in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] Specifically, 4-methylpyridine (γ-picoline) derivatives, when selectively chlorinated on either the pyridine ring or the methyl side-chain, provide synthetic handles for constructing molecules with diverse pharmacological activities.[1] This guide provides a detailed overview of the primary strategies for chlorinating 4-methylpyridine, addressing the distinct chemical challenges of ring versus side-chain functionalization. We will explore the underlying mechanisms, provide field-tested protocols, and explain the rationale behind experimental design choices to empower researchers in their synthetic endeavors.

Part 1: The Strategic Choice—Ring vs. Side-Chain Chlorination

The chlorination of 4-methylpyridine presents a fundamental regiochemical challenge: will the reaction occur on the electron-deficient aromatic ring or on the C(sp³)-H bonds of the methyl group? The outcome is dictated entirely by the reaction mechanism, which in turn is controlled by the choice of reagents and conditions. Electrophilic conditions target the ring, while free-radical conditions target the side-chain.

The following workflow illustrates the initial decision-making process based on the desired molecular architecture.

References

Application Note: 2,3,5-Trichloro-4-methylpyridine as a Key Intermediate in Modern Agrochemical Synthesis

Abstract

Polychlorinated pyridines represent a cornerstone class of intermediates in the agrochemical industry, serving as essential building blocks for a wide array of high-performance herbicides and insecticides. This application note provides a detailed technical guide on 2,3,5-Trichloro-4-methylpyridine, a member of this vital chemical family. While its specific large-scale applications are less documented than some of its isomers, its structural features make it an exemplary model for understanding the synthesis and reactivity of polychlorinated picolines. This guide offers field-proven protocols for the synthesis of this compound from 4-picoline, details a representative downstream reaction—nucleophilic aromatic substitution—to form a model aryloxypyridine precursor, and provides comprehensive methods for analytical quality control and safe handling. The causality behind experimental choices is explained to provide researchers with a robust framework for process development and optimization.

Introduction & Significance

The pyridine ring is a privileged scaffold in modern chemistry, and its halogenated derivatives are of paramount importance in the synthesis of bioactive molecules for crop protection.[1] Chlorination of the pyridine ring, particularly in conjunction with a methyl (picoline) substituent, serves two primary functions:

-

Modulation of Bioactivity: The specific pattern of chlorine atoms profoundly influences the molecule's interaction with biological targets, enhancing efficacy and defining the spectrum of activity.

-

Chemical Reactivity Handle: Chlorine atoms act as excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions, providing a reliable and versatile anchor point for constructing more complex molecules.[2]

Intermediates such as 2-chloro-5-methylpyridine are foundational to the synthesis of neonicotinoid insecticides like Imidacloprid.[3] Similarly, 2,3,5-trichloropyridine is a precursor to the herbicide clodinafop-propargyl and various organophosphate insecticides.[2][4]

This compound (CAS No. 53939-29-0) fits squarely within this context. Its structure, featuring three chlorine atoms and a methyl group, presents multiple sites for synthetic elaboration, making it a valuable, albeit specialized, intermediate for the development of next-generation agrochemicals. This document elucidates the practical synthesis and application of this versatile building block.

Synthesis of this compound

The most direct pathway to polychlorinated picolines is the high-temperature chlorination of the corresponding picoline isomer. The primary challenge in this process is controlling the regioselectivity and the degree of chlorination to maximize the yield of the desired isomer while minimizing the formation of under-chlorinated or over-chlorinated byproducts.

Causality of the Process: The synthesis proceeds in two conceptual stages, often overlapping in a high-temperature industrial process: (1) free-radical chlorination of the methyl group, followed by (2) electrophilic chlorination of the pyridine ring. The reaction is typically performed in the gas or liquid phase at elevated temperatures, often with catalysts to improve efficiency and selectivity. The protocol below is a representative liquid-phase batch process adapted from established methods for analogous compounds.[5]

Experimental Workflow: Synthesis of the Intermediate

Caption: Workflow for the two-stage chlorination of 4-picoline.

Protocol 2.1: Synthesis of this compound

Materials:

-

4-Picoline (4-methylpyridine)

-

Carbon Tetrachloride (CCl₄) or other suitable inert solvent

-

Chlorine (Cl₂) gas

-

Tungsten(VI) chloride (WCl₆) or other suitable Lewis acid catalyst

-

Nitrogen (N₂) gas

-

5% Sodium hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Equipment:

-

500 mL three-neck round-bottom flask

-

Reflux condenser with gas outlet to a scrubber

-

Thermometer

-

Gas inlet tube

-

UV lamp (for initiation)

-

Heating mantle with magnetic stirrer

-

Distillation apparatus for vacuum distillation

Procedure:

-

Reaction Setup: Assemble the flask with the stirrer, condenser, thermometer, and gas inlet. Purge the entire system with dry nitrogen gas.

-

Initial Charge: Charge the flask with 4-picoline (e.g., 0.5 mol) and carbon tetrachloride (250 mL). Begin stirring.

-

Side-Chain Chlorination: Position the UV lamp next to the flask. Heat the mixture to reflux (approx. 77°C). Begin bubbling chlorine gas through the solution at a steady rate. Causality: UV light initiates the free-radical chain reaction, preferentially chlorinating the methyl group at the benzylic-like position.

-